molecular formula C19H16F3NO2 B11574044 2,2,2-trifluoro-1-[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone

2,2,2-trifluoro-1-[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone

Cat. No.: B11574044
M. Wt: 347.3 g/mol
InChI Key: OJYBHVFUYSJXGB-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone is a synthetic compound characterized by the presence of trifluoromethyl and indole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone typically involves the reaction of 2-methyl-1-(2-phenoxyethyl)-1H-indole with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The indole moiety is known to bind to various biological targets, including neurotransmitter receptors and enzymes involved in signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethanol: Similar structure but with a hydroxyl group instead of a ketone.

    2,2,2-Trifluoroacetophenone: Contains a phenyl group instead of an indole moiety.

    2,2,2-Trifluoro-1-p-tolylethanone: Similar structure but with a tolyl group instead of an indole moiety.

Uniqueness

2,2,2-Trifluoro-1-[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone is unique due to the combination of its trifluoromethyl and indole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H16F3NO2

Molecular Weight

347.3 g/mol

IUPAC Name

2,2,2-trifluoro-1-[2-methyl-1-(2-phenoxyethyl)indol-3-yl]ethanone

InChI

InChI=1S/C19H16F3NO2/c1-13-17(18(24)19(20,21)22)15-9-5-6-10-16(15)23(13)11-12-25-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3

InChI Key

OJYBHVFUYSJXGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CCOC3=CC=CC=C3)C(=O)C(F)(F)F

Origin of Product

United States

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